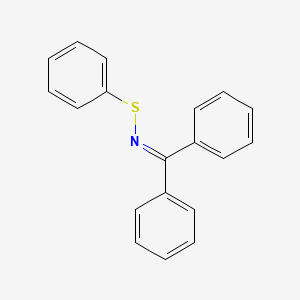

diphenylmethanone S-phenylthioxime

Descripción

Diphenylmethanone S-phenylthioxime (IUPAC: N-[(diphenylmethylene)sulfanyl]-aniline) is a sulfur-containing derivative of benzophenone. It belongs to the thioxime class, where the oxygen atom in the oxime group (-N-OH) is replaced by sulfur, forming an -N=S- moiety. The compound features a bulky S-phenyl substituent, distinguishing it from simpler thioximes. Its molecular formula is C₁₉H₁₅NS (inferred), with a molecular weight of ~289.4 g/mol (calculated).

Thioximes are of interest in coordination chemistry due to sulfur’s soft Lewis basicity, enabling interactions with transition metals like palladium or platinum. Applications may include catalysis, polymer stabilization, or pharmaceutical intermediates, though specific data for this compound remains scarce.

Propiedades

Fórmula molecular |

C19H15NS |

|---|---|

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

1,1-diphenyl-N-phenylsulfanylmethanimine |

InChI |

InChI=1S/C19H15NS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-21-18-14-8-3-9-15-18/h1-15H |

Clave InChI |

KBFZHIMKHLSKFO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=NSC2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Difenilmetanona S-feniltioxima se puede sintetizar mediante la reacción de difenilmetanona (benzofenona) con tiosemicarbazida en condiciones ácidas. La reacción generalmente implica la formación de una hidrazona intermedia, que luego se cicla para formar el derivado tioxima .

Métodos de Producción Industrial

Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como recristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Difenilmetanona S-feniltioxima se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo tioxima se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El compuesto se puede reducir para formar aminas o tioles correspondientes.

Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución electrofílica aromática.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).

Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Principales Productos Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas y tioles.

Sustitución: Derivados halogenados o nitrados de la Difenilmetanona S-feniltioxima.

Aplicaciones Científicas De Investigación

La Difenilmetanona S-feniltioxima tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.

Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos y como agente farmacológico.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de la Difenilmetanona S-feniltioxima implica su interacción con objetivos moleculares y vías específicas. El grupo tioxima puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, inhibiendo potencialmente su actividad. Esta interacción puede provocar varios efectos biológicos, incluidas las actividades antimicrobianas y anticancerígenas .

Comparación Con Compuestos Similares

Diphenylmethanone Oxime

Diphenylmethanone oxime (C₁₃H₁₁NO, MW 197.23 g/mol) is the oxygen analog of the target compound. Key differences arise from the substitution of sulfur with oxygen and the absence of the S-phenyl group:

Key Findings :

- Sulfur’s lower electronegativity may enhance electron density at the nitrogen, altering ligand-metal bond strengths in coordination complexes.

Other Structural Analogs

Benzophenone (Diphenylmethanone)

The parent compound, benzophenone (C₁₃H₁₀O), lacks functional groups like oxime or thioxime. Its primary applications include UV absorption in plastics and fragrances. Unlike its derivatives, it cannot act as a ligand but serves as a precursor in synthesizing oximes and thioximes.

Diphenylamine Derivatives (e.g., Tofenamic Acid)

Diphenylamine analogs (e.g., tofenamic acid) feature a central nitrogen atom bridging two phenyl groups, unlike the ketone-based structure of diphenylmethanone derivatives . These compounds are primarily pharmaceutical agents (e.g., nonsteroidal anti-inflammatory drugs), highlighting the impact of core structure on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.